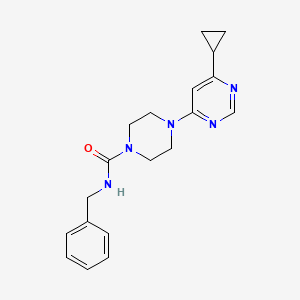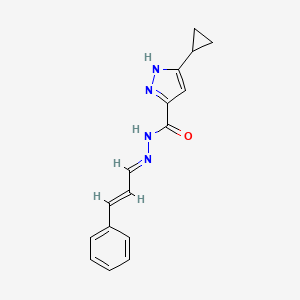
(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide
Übersicht
Beschreibung
The compound "(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide" is a derivative of the pyrazole carbohydrazide class, which has been the subject of research due to its potential pharmacological properties. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as hypoglycemic and antioxidant effects , as well as inhibition of \u03b1-glucosidase and \u03b1-amylase enzymes .
Synthesis Analysis
The synthesis of related N'-arylidene pyrazole-3-carbohydrazides involves the design of novel compounds intended to act as dual agents against diabetes and oxidative stress . The synthesis process typically includes the formation of the pyrazole carbohydrazide core, followed by the introduction of various arylidene moieties to create a library of compounds with potential biological activities. The specific methods and conditions used in the synthesis are crucial for obtaining the desired products with high purity and yield.
Molecular Structure Analysis
The molecular structure of a similar compound, "(E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide," has been characterized using spectroscopic techniques and confirmed by single crystal X-ray analysis . The molecule was found to crystallize in the monoclinic space group with specific cell parameters. Density Functional Theory (DFT) calculations were performed to compare the predicted Z-matrix geometries and spectroscopic data with the experimental results, confirming the elucidated molecular structure .
Chemical Reactions Analysis
The chemical reactivity of pyrazole carbohydrazides can be inferred from their interactions with biological targets. For instance, molecular docking studies have been conducted to understand how these compounds interact with enzymes like \u03b1-glucosidase and \u03b1-amylase . The docking studies help in identifying the key interactions that tightly anchor the compounds to the active sites of the enzymes, providing insights into their inhibitory potential and guiding the design of more potent inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbohydrazides are closely related to their molecular structure and substituents. For example, the presence of a hydroxyl group at the 4-position of the hydrazone moiety has been associated with potent antioxidant properties . The in vitro assays, such as DPPH and FRAP, are used to evaluate the antioxidant capacity of these compounds. Additionally, the in vivo hypoglycemic effect is determined to assess their potential as therapeutic agents for metabolic syndrome . The solubility, stability, and other physicochemical properties are essential for understanding the pharmacokinetics and pharmacodynamics of these compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has demonstrated the synthesis and characterization of similar pyrazole-carbohydrazide compounds, revealing their crystal structure, spectroscopic features, and molecular configurations through techniques like X-ray diffraction and DFT calculations. These studies provide foundational insights into the physical and chemical properties of pyrazole derivatives, contributing to their potential scientific applications (Karrouchi et al., 2021).
Biological Activity
Several studies have focused on the biological activities of pyrazole derivatives, including antimicrobial, anti-inflammatory, and anti-diabetic effects. For instance, pyrazole integrated with 1,3,4-oxadiazoles has been synthesized and evaluated for antimicrobial activity, showing effectiveness against various microbial strains (Ningaiah et al., 2014). Additionally, the antidiabetic potential of certain pyrazole compounds has been investigated through α-glucosidase and α-amylase inhibition assays, with molecular docking studies highlighting their potential as enzyme inhibitors (Karrouchi et al., 2021).
Antioxidant and Anti-inflammatory Applications
Research into the antioxidant and anti-inflammatory properties of pyrazole derivatives has identified compounds with significant activity. These studies involve synthesizing and evaluating the derivatives for their biological activities, further supported by molecular docking studies to understand the molecular basis of their effects (Mahajan et al., 2016).
Corrosion Inhibition
Another interesting application of pyrazole derivatives is in corrosion inhibition. Compounds based on pyrazole carbohydrazide have been studied for their effectiveness in protecting mild steel against corrosion in acidic environments. These studies combine experimental approaches with computational simulations to elucidate the mechanisms of action and the efficiency of these compounds as corrosion inhibitors (Paul et al., 2020).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Zukünftige Richtungen
This could involve speculating on potential applications for the compound, or suggesting new reactions or syntheses to explore.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(15-11-14(18-19-15)13-8-9-13)20-17-10-4-7-12-5-2-1-3-6-12/h1-7,10-11,13H,8-9H2,(H,18,19)(H,20,21)/b7-4+,17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLCIEXXLRESPN-CUQLSPFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329413 | |
| Record name | 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26725697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide | |
CAS RN |
306302-28-3 | |
| Record name | 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)
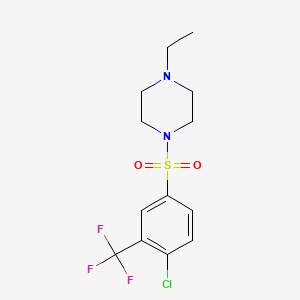
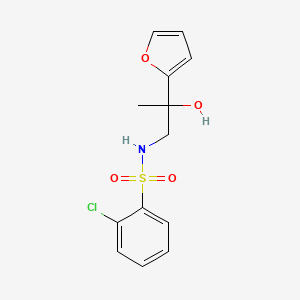
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
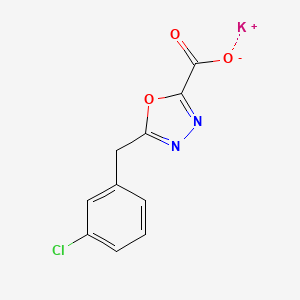
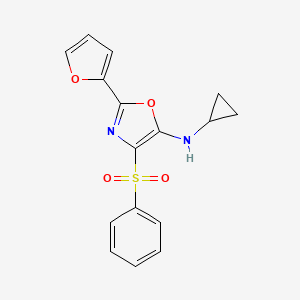
![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)
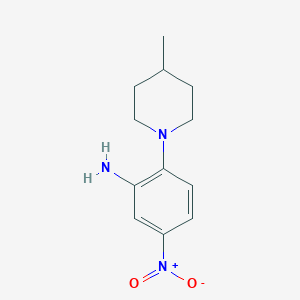
![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)
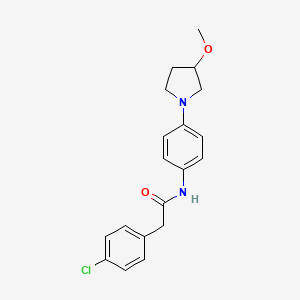
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2517272.png)
![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)
